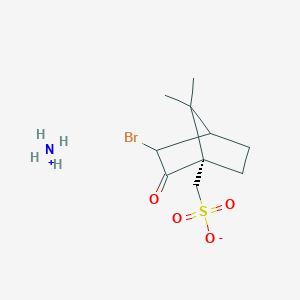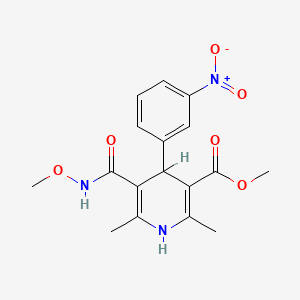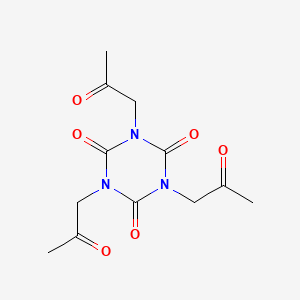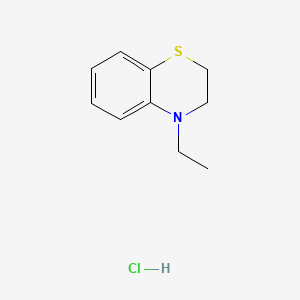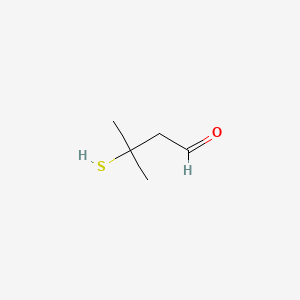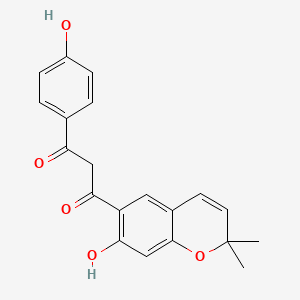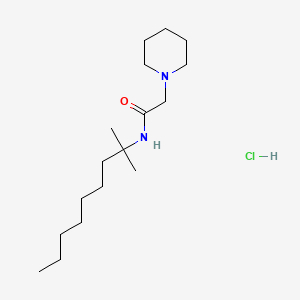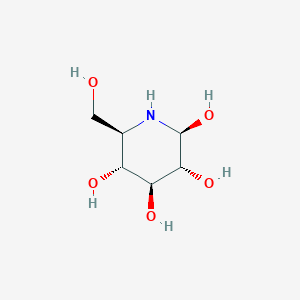
Acetamide, 2-((5'-acetyl-3'-cyano-1',4'-dihydro-6'-methyl(3,4'-bipyridin)-2'-yl)thio)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique bipyridine structure, which is often associated with various biological and chemical activities. The presence of multiple functional groups such as acetyl, cyano, and thio groups makes it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations including:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of functional groups: The acetyl, cyano, and thio groups are introduced through specific reactions such as acetylation, cyanation, and thiolation.
Formation of the acetamide: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Hydrochloride formation: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Substitution: The thio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different functional groups.
Bipyridine derivatives: Compounds with the bipyridine core but different substituents.
Uniqueness
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. The presence of the bipyridine core and the specific arrangement of functional groups contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
117491-13-1 |
|---|---|
Formule moléculaire |
C16H17ClN4O2S |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H16N4O2S.ClH/c1-9-14(10(2)21)15(11-4-3-5-19-7-11)12(6-17)16(20-9)23-8-13(18)22;/h3-5,7,15,20H,8H2,1-2H3,(H2,18,22);1H |
Clé InChI |
YVAVMFKZVQWEGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CN=CC=C2)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



